2,5-Dimethyl-3-thiaadipic Acid

説明

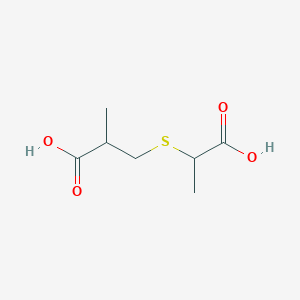

2,5-Dimethyl-3-thiaadipic Acid is an organic compound that features a carboxylic acid functional group and a sulfanyl group attached to a propanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-thiaadipic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoic acid with a thiol compound under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.

化学反応の分析

Types of Reactions

2,5-Dimethyl-3-thiaadipic Acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Herbicide Development

One of the primary applications of 2,5-dimethyl-3-thiaadipic acid is in the preparation of herbicides. The compound serves as a building block in the synthesis of various herbicidal agents that target specific biochemical pathways in plants. Research indicates that compounds derived from thiaadipic acids exhibit selective herbicidal activity by inhibiting enzymes involved in amino acid biosynthesis pathways, particularly those associated with the diaminopimelate pathway .

Case Study: Herbicidal Activity

In a study examining the efficacy of thiaadipic acid derivatives, it was found that certain synthesized compounds demonstrated significant herbicidal activity against common agricultural weeds. The mechanism involved inhibition of the enzyme dihydrodipicolinate synthase (DHDPS), which is crucial for the biosynthesis of lysine in plants. This inhibition leads to reduced growth and eventual death of the targeted weeds .

Biochemical Research Applications

Beyond its use in herbicides, this compound has potential applications in biochemical research. Its structure allows it to interact with various biological molecules, making it a candidate for studying enzyme inhibition and metabolic pathways.

Enzyme Inhibition Studies

Research has shown that derivatives of thiaadipic acid can function as inhibitors for specific enzymes involved in metabolic processes. For instance, studies have focused on their ability to inhibit DHDPS, which is not only important in plants but also serves as a target for antibiotic development against certain bacteria .

Potential Therapeutic Applications

Emerging studies suggest that this compound may have therapeutic potential beyond agricultural applications. Its structural characteristics allow for interactions with biological targets that could lead to anti-inflammatory or antimicrobial effects.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of thiaadipic acid derivatives indicate they may possess activity against various pathogens. This property is particularly relevant given the increasing concern over antibiotic resistance. Laboratory tests have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In vitro studies have suggested that compounds related to this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Herbicide Development | Used as a building block for herbicides targeting DHDPS enzyme in plants. |

| Biochemical Research | Investigated for enzyme inhibition mechanisms affecting amino acid biosynthesis pathways. |

| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains; potential for antibiotic development. |

| Anti-inflammatory Effects | Potential modulation of inflammatory responses; could be relevant for treating inflammatory diseases. |

作用機序

The mechanism of action of 2,5-Dimethyl-3-thiaadipic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound.

類似化合物との比較

Similar Compounds

3-(1-Carboxyethyl)benzoic acid: Similar structure but with a benzoic acid backbone.

2-(1-Carboxyethylsulfanyl)propanoic acid: Similar structure but with a different substitution pattern.

Uniqueness

2,5-Dimethyl-3-thiaadipic Acid is unique due to its specific combination of functional groups and structural arrangement

生物活性

2,5-Dimethyl-3-thiaadipic Acid (CAS No. 106014-16-8) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a thia (sulfur) atom in its structure, which influences its reactivity and interaction with biological systems. The compound includes a carboxylic acid group and a sulfanyl group, allowing it to participate in various chemical reactions such as oxidation and reduction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity.

- Redox Reactions : The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. This may lead to modulation of various biological processes depending on the concentration of the compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is limited.

- Cytotoxic Effects : There are indications that this compound may exhibit cytotoxic effects on cancer cell lines. Further studies are needed to quantify these effects and understand the underlying mechanisms .

Case Studies and Research Findings

A review of existing literature reveals several notable findings regarding the biological activity of this compound:

- Antimicrobial Studies : In a study examining the antimicrobial properties of sulfur-containing compounds, this compound showed potential bactericidal effects against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

- Enzyme Interaction : Research involving enzyme assays indicated that this compound could act as an inhibitor for certain enzymes in metabolic pathways related to amino acid biosynthesis. This suggests a role in modulating metabolic processes in microorganisms .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-(1-carboxyethylsulfanyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-4(6(8)9)3-12-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXYLSSOKGLAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245109 | |

| Record name | 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106014-16-8 | |

| Record name | 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106014-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1-Carboxyethyl)thio]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。